
4-Nitrophenyl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl propylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a nitrophenyl group attached to a propylcarbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl propylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with propylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl propylcarbamate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Reduction: 4-Aminophenyl propylcarbamate.
Substitution: Different carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl propylcarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl propylcarbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of acylpeptide hydrolase by binding to the active site of the enzyme. This binding is facilitated by the nitrophenyl group, which interacts with the enzyme’s active site residues, leading to enzyme inactivation .
Comparación Con Compuestos Similares
4-Nitrophenyl chloroformate: Used as a precursor in the synthesis of various carbamates.
4-Nitrophenyl cyclopropylcarbamate: Utilized in the synthesis of pharmaceutical compounds like lenvatinib.
Uniqueness: 4-Nitrophenyl propylcarbamate is unique due to its specific propyl group, which imparts distinct chemical and biological properties compared to other nitrophenyl carbamates. Its ability to inhibit acylpeptide hydrolase and its applications in diverse fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
63321-49-3 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-propylcarbamate |
InChI |
InChI=1S/C10H12N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) |
Clave InChI |
FTPSVHHZKHVFNB-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


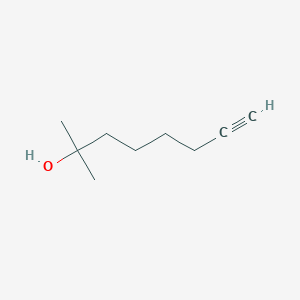
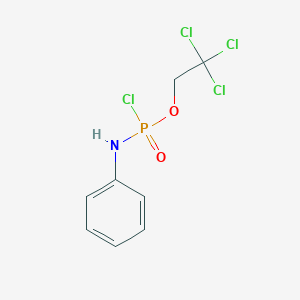
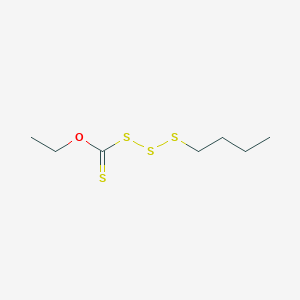


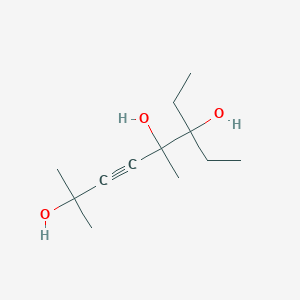
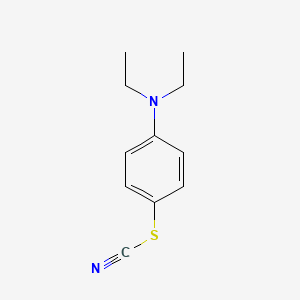

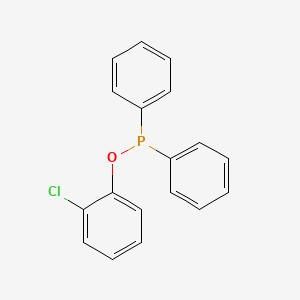
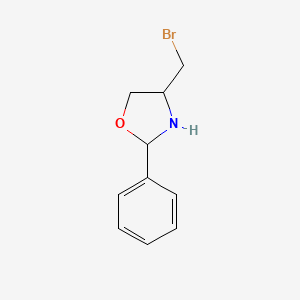
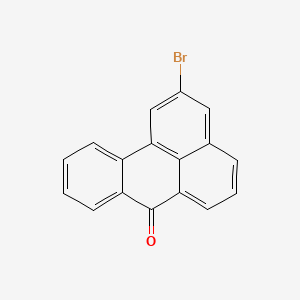
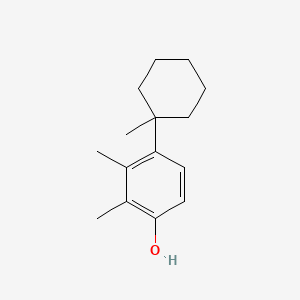

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
